
1-bromo-5-chloro-2,3-dihydro-1H-indène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indene derivatives, including 1H-Indene, involves complex chemical reactions. For instance, the synthesis of brominated indene derivatives has been demonstrated through the modification of methyl groups on the benzene rings, which significantly affects their properties (Chen et al., 2010). Additionally, a novel synthesis approach involving Pd-catalyzed cascade reactions has been described for creating 1,1-disubstituted 1H-indenes, showcasing the versatility in the synthesis strategies for indene derivatives (Barroso et al., 2017).
Molecular Structure Analysis
The molecular structure of indene derivatives, including the brominated and chlorinated indenes, has been a subject of interest. For example, the crystal structure analysis of certain brominated indene derivatives revealed a defective tightness in molecular arrangement compared to their precursors, indicating that substitutions on the indene core can significantly alter its structural configuration (Chen et al., 2010).
Chemical Reactions and Properties
Indene derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. For instance, the Palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes has been documented, demonstrating the ability to introduce multiple substituents onto the indene core in a single step (Tsukamoto et al., 2007).
Physical Properties Analysis
The study of 2,3-dihydro-1H-indene and its derivatives using density functional theory calculations has provided insights into their equilibrium geometries and harmonic frequencies, highlighting the non-planarity of the optimized molecules and the agreement between experimental and calculated vibrational modes (Prasad et al., 2010).
Chemical Properties Analysis
The chemical properties of indene derivatives can be significantly influenced by their synthesis process and structural modifications. For instance, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione derivatives has been shown to considerably affect their UV-Vis absorption spectra, photochromic, and photomagnetic properties in the solid state, indicating that such substitutions can modulate the chemical properties of these compounds (Chen et al., 2010).
Applications De Recherche Scientifique
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole, qui comprennent des composés tels que le 1-bromo-5-chloro-2,3-dihydro-1H-indène, se sont avérés posséder diverses activités biologiques . Ces activités incluent les activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes et anticholinestérasiques . Cette large gamme d'activités biologiques fait des dérivés de l'indole un domaine d'étude précieux pour des applications thérapeutiques potentielles .
Désinfectant chimique
Des composés similaires au this compound, comme le BCDMH, ont été utilisés comme désinfectants chimiques . Ils réagissent lentement avec l'eau, libérant de l'acide hypochloreux et de l'acide hypobromeux, qui sont utilisés pour l'assainissement des eaux de baignade et la purification de l'eau potable .
Inhibiteurs de la réductase aldéhydique
Les dérivés du 1H-indole-3-carbaldéhyde, qui sont structurellement liés au this compound, ont été évalués comme inhibiteurs de la réductase aldéhydique (ALR2) et de la réductase aldéhydique (ALR1) . Ces enzymes sont impliquées dans la voie du polyol du métabolisme du glucose, et leur inhibition peut être bénéfique dans la gestion des complications liées au diabète .
Synthèse de composés bioactifs
Le this compound pourrait être utilisé potentiellement dans la synthèse de composés bioactifs . Par exemple, les indanones, qui sont structurellement similaires au this compound, ont été synthétisées pour un large éventail d'activités biologiques .
Activités pharmacologiques
Propriétés
IUPAC Name |
1-bromo-5-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIEMMSBLROPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470166 |
Source


|
| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192702-71-9 |
Source


|
| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)


![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

